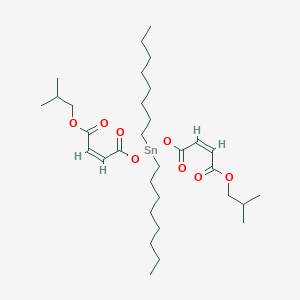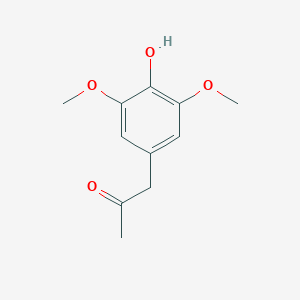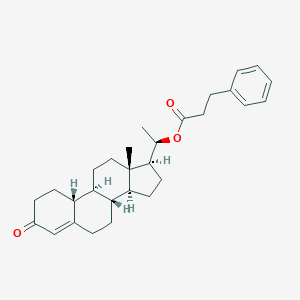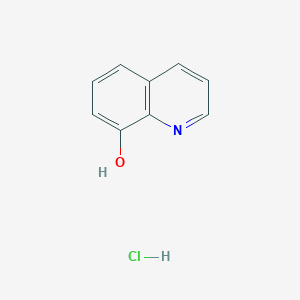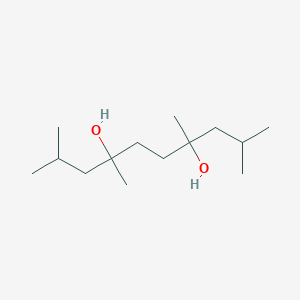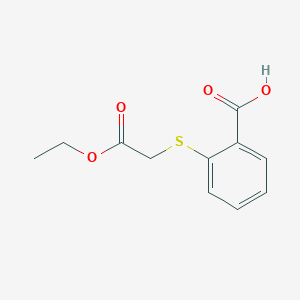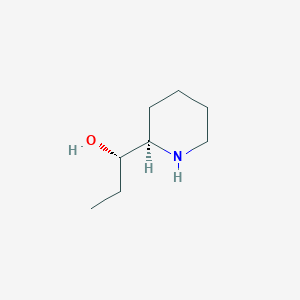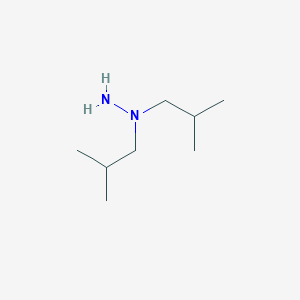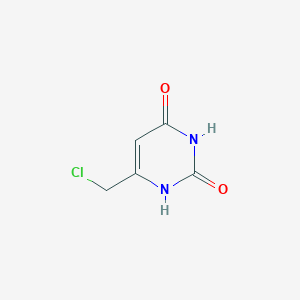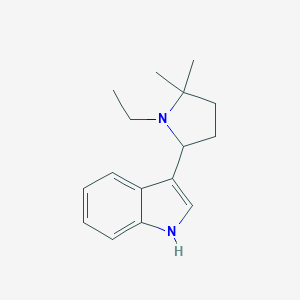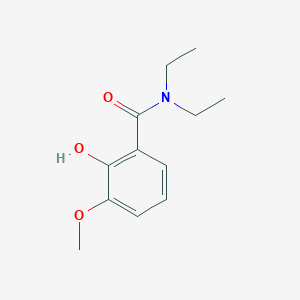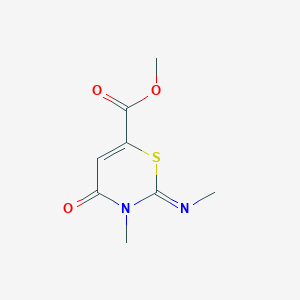
Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate, also known as Methyl Thiazolyl Tetrazolium (MTT), is a yellow tetrazolium salt that is widely used in scientific research. MTT is commonly used in cell viability assays to determine the metabolic activity of cells. The purpose of
Mécanisme D'action
The mechanism of action of MTT is based on the ability of viable cells to reduce the tetrazolium salt to formazan. The reduction reaction is catalyzed by mitochondrial enzymes, which are present in viable cells. The reduction of MTT to formazan is an irreversible process, which makes it an ideal compound for use in cell viability assays.
Effets Biochimiques Et Physiologiques
MTT has no known biochemical or physiological effects on cells. It is a non-toxic compound that is widely used in scientific research. However, it is important to note that the reduction of MTT to formazan is an irreversible process, which means that cells cannot be recovered after the assay is performed.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MTT in lab experiments are its simplicity, low cost, and wide availability. The assay is easy to perform and can be adapted to a wide range of cell types and experimental conditions. However, there are some limitations to the use of MTT in lab experiments. One limitation is that the reduction of MTT to formazan is an irreversible process, which means that cells cannot be recovered after the assay is performed. Another limitation is that the assay is not suitable for measuring cell proliferation, as it only measures metabolic activity.
Orientations Futures
There are several future directions for the use of MTT in scientific research. One direction is the development of new assays that use MTT as a substrate. For example, MTT could be used to measure the activity of mitochondrial enzymes or to assess the metabolic activity of bacteria. Another direction is the development of new tetrazolium salts that have improved properties, such as increased sensitivity or greater stability. Finally, MTT could be used in combination with other assays to provide a more comprehensive assessment of cell viability and function.
Conclusion:
In conclusion, Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate 3-methyl-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate, also known as Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate Thiazolyl Tetrazolium (MTT), is a yellow tetrazolium salt that is widely used in scientific research. MTT is commonly used in cell viability assays to determine the metabolic activity of cells. The assay is based on the ability of viable cells to reduce MTT to formazan, which is a purple-colored compound. The advantages of using MTT in lab experiments are its simplicity, low cost, and wide availability. However, there are some limitations to the use of MTT in lab experiments. The future directions for the use of MTT in scientific research include the development of new assays that use MTT as a substrate, the development of new tetrazolium salts that have improved properties, and the use of MTT in combination with other assays to provide a more comprehensive assessment of cell viability and function.
Méthodes De Synthèse
MTT is synthesized by the reaction of Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate Thiazolyl Blue (MTB) with tetrazolium salt. The reaction is carried out in a basic solution and the resulting product is a yellow tetrazolium salt. The synthesis of MTT is a simple and straightforward process, which makes it an ideal compound for use in scientific research.
Applications De Recherche Scientifique
MTT is widely used in scientific research, particularly in the field of cell biology. It is commonly used in cell viability assays to determine the metabolic activity of cells. The assay is based on the ability of viable cells to reduce MTT to formazan, which is a purple-colored compound. The amount of formazan produced is directly proportional to the number of viable cells in the sample. This assay is widely used to assess the cytotoxicity of drugs, chemicals, and other compounds.
Propriétés
Numéro CAS |
16238-35-0 |
|---|---|
Nom du produit |
Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate |
Formule moléculaire |
C8H10N2O3S |
Poids moléculaire |
214.24 g/mol |
Nom IUPAC |
methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate |
InChI |
InChI=1S/C8H10N2O3S/c1-9-8-10(2)6(11)4-5(14-8)7(12)13-3/h4H,1-3H3 |
Clé InChI |
ZVXDKEBQUGKHLQ-UHFFFAOYSA-N |
SMILES |
CN=C1N(C(=O)C=C(S1)C(=O)OC)C |
SMILES canonique |
CN=C1N(C(=O)C=C(S1)C(=O)OC)C |
Synonymes |
3,4-Dihydro-3-methyl-2-(methylimino)-4-oxo-2H-1,3-thiazine-6-carboxylic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



